![molecular formula C21H42N4O3S3 B1667073 L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester CAS No. 201487-53-8](/img/structure/B1667073.png)
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester
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Overview
Description
BIM-46068 is a potent and specific inhibitor of human farnesyltransferase. In regard to a panel of cell lines, using the Compare analysis to determine the Pearson coefficient correlation, the anti-proliferative spectrum of BIM-46068 has been shown to be distinct from the profile of typical chemotherapeutic agents.
Scientific Research Applications
Radiotracer Development for PET Diagnostics
L-[Methyl-(11C)]Methionine ([11C]MET) is a significant radiotracer for PET diagnostics, especially in identifying brain tumors. Research by Gomzina et al. (2011) focused on producing [11C]MET with high enantiomeric purity, essential for clinical applications. The study highlighted a method for online [11C]MET synthesis, achieving high radiochemical yield and reliable L-isomer content.
Inhibitors of Atriopeptidase
N-(3-mercaptoacyl) amino acid derivatives, including methionine derivatives, were evaluated for their ability to inhibit atriopeptidase, an enzyme relevant to cardiovascular health. Neustadt et al. (1994) identified specific methionine derivatives as potential inhibitors, proposing their use in cardiovascular therapeutics.
Synthesis of Constrained Methionine Analog
The synthesis of a methionine analog, (Z)-L-2-amino-4-methylthio-3-butenoic acid, was explored by Alks et al. (1992). This research contributes to the broader understanding of methionine's role and potential applications in biochemical and medicinal contexts.
Stereochemistry in Ruthenium Complexes
The work of Sheldrick and Exner (1990) on diene-ruthenium(II) complexes involving sulfur-containing amino acids, including methionine methyl ester, sheds light on the potential applications of these compounds in coordination chemistry and catalysis.
Secondary Products from L-Methionine
L-Methionine serves as a precursor for various secondary products significant in biochemistry and pharmacology. Luckner (1984) discussed derivatives of L-methionine, including those with sulfide and sulfonium groups, highlighting their biochemical importance.
Enzymatic Reactions and Inhibitors
Research by Kappler et al. (1987) on enzyme inhibitors involving L-methionine derivatives offers insights into biochemical pathways and potential therapeutic applications.
Generation of Flavors in Cheese
The study by Griffith and Hammond (1989) explored the generation of Swiss cheese flavors through the reaction of amino acids, including methionine, with carbonyl compounds, demonstrating the significance of these reactions in food chemistry.
properties
CAS RN |
201487-53-8 |
---|---|
Product Name |
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester |
Molecular Formula |
C21H42N4O3S3 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
methyl (2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C21H42N4O3S3/c1-7-14(2)17(23-10-15(22)12-29)11-25-13-31-21(3,4)18(25)19(26)24-16(8-9-30-6)20(27)28-5/h14-18,23,29H,7-13,22H2,1-6H3,(H,24,26)/t14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
IRLFXGFBZICNNV-IGKNDFSCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)OC)(C)C)NC[C@H](CS)N |
SMILES |
CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N |
Canonical SMILES |
CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BIM46068; BIM 46068; BIM-46068. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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